Galanthamine N-Oxide

Description

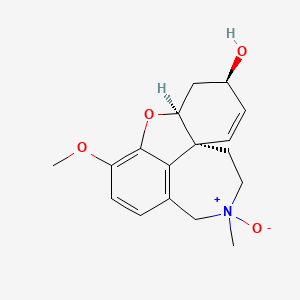

Structure

3D Structure

Properties

IUPAC Name |

(1S,12S,14R)-9-methoxy-4-methyl-4-oxido-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-,18?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROQBKNDGTWXET-FVWDGWMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173681 | |

| Record name | Galanthamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199014-26-1, 134332-50-6 | |

| Record name | Galanthamine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199014261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galanthamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4aS-(4aalpha, 6beta, 8aR*)]-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro [3a,3,2,-ef][2]benzazepin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALANTAMINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6AF61T5WO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Galanthamine N-Oxide: A Comprehensive Technical Guide to Synthesis and Natural Sourcing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Galanthamine N-Oxide, a naturally occurring alkaloid and a metabolite of the Alzheimer's disease drug, galanthamine. The document details its chemical synthesis from galanthamine and outlines methods for its isolation and purification from natural plant sources. This guide is intended to serve as a valuable resource for researchers and professionals involved in neurology, pharmacology, and drug development.

Chemical Synthesis of this compound

This compound can be synthesized through the controlled oxidation of galanthamine. The tertiary amine group in the galanthamine molecule is susceptible to oxidation, forming the corresponding N-oxide. Two primary methods for this transformation are detailed below.

Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

Oxidation with m-CPBA is a common and effective method for the preparation of tertiary amine N-oxides. The reaction is typically carried out in a chlorinated solvent at ambient temperature.

Experimental Protocol:

-

Dissolution: Dissolve (-)-Galanthamine (1 equivalent) in degassed dichloromethane.

-

Reaction Initiation: To the stirred solution, add m-CPBA (1.2 equivalents, typically 75% purity) at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 2 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on basic alumina to yield this compound.

A similar procedure has been described for the N-demethylation of galanthamine, which proceeds via an N-oxide intermediate.

Oxidation using Hydrogen Peroxide

Hydrogen peroxide is another effective oxidizing agent for the synthesis of amine N-oxides. This method is often considered a "greener" alternative to peroxy acids. The reaction can be catalyzed by various metal complexes or proceed under specific pH and temperature conditions.

Experimental Protocol (General):

-

Dissolution: Dissolve Galanthamine in a suitable solvent such as methanol or ethanol.

-

Reaction: Add hydrogen peroxide (30% aqueous solution) to the solution. The reaction may require a catalyst, such as methyltrioxorhenium, or specific pH adjustment to proceed efficiently.

-

Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Work-up: After the reaction is complete, decompose the excess hydrogen peroxide by adding a reducing agent like sodium sulfite or manganese dioxide.

-

Purification: The resulting this compound can be purified from the reaction mixture using column chromatography or recrystallization.

Studies on the degradation of galanthamine have shown that N-oxidation is a pathway under oxidative stress conditions, including exposure to hydrogen peroxide[1].

Table 1: Summary of Synthetic Methods for this compound

| Method | Oxidizing Agent | Typical Solvent | Reaction Time | Purification |

| m-CPBA Oxidation | m-Chloroperoxybenzoic acid | Dichloromethane | ~2 hours | Column Chromatography (Basic Alumina) |

| Hydrogen Peroxide Oxidation | Hydrogen Peroxide | Methanol/Ethanol | Variable | Column Chromatography/Recrystallization |

Isolation of this compound from Natural Sources

This compound is a naturally occurring alkaloid found in various plants of the Amaryllidaceae family, including species of Narcissus, Leucojum, and Lycoris. Its isolation involves extraction of the total alkaloids from the plant material, followed by chromatographic separation and purification.

Plant Material and Extraction

The bulbs of Amaryllidaceae plants are typically the primary source of galanthamine and its derivatives. The galanthamine content in these plants can range from 0.1% to 0.3% of the dry weight[2].

Experimental Protocol for Alkaloid Extraction:

-

Preparation of Plant Material: Air-dry and finely powder the plant material (e.g., bulbs of Narcissus pseudonarcissus).

-

Alkalinization: Mix the powdered material with an alkaline substance like sodium carbonate to liberate the free alkaloids.

-

Solvent Extraction: Extract the alkaloids using an organic solvent such as chloroform, dichloromethane, or a specialized gasoline mixture. This can be done through maceration or Soxhlet extraction[3].

-

Acidic Extraction: Extract the organic solvent phase with an acidic aqueous solution (e.g., 2% sulfuric acid) to protonate the alkaloids and transfer them to the aqueous phase.

-

Basification and Re-extraction: Adjust the pH of the aqueous extract to alkaline (pH ~9) with a base like ammonium hydroxide. Then, re-extract the free alkaloids into an organic solvent (e.g., diethyl ether or chloroform).

-

Concentration: Evaporate the organic solvent to obtain the crude alkaloid extract.

Chromatographic Separation and Purification

The crude alkaloid extract contains a mixture of different alkaloids, including galanthamine, lycoramine, and their N-oxides. This compound can be isolated from this mixture using chromatographic techniques.

Experimental Protocol for Purification:

-

Column Chromatography: Subject the crude alkaloid extract to column chromatography on silica gel or alumina.

-

Elution: Use a gradient elution system with solvent mixtures of increasing polarity, such as hexane-chloroform-diethylamine or diethyl ether-methanol-diethylamine, to separate the different alkaloids[3].

-

Fraction Collection and Analysis: Collect the fractions and analyze them using TLC, HPLC-UV, or HPLC-MS to identify the fractions containing this compound.

-

Final Purification: Pool the fractions containing the desired compound and further purify by preparative HPLC or recrystallization to obtain pure this compound.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques for the identification and quantification of this compound in plant extracts[3][4].

Table 2: Galanthamine Content in Various Amaryllidaceae Species (as a reference for potential this compound co-occurrence)

| Plant Species | Plant Part | Galanthamine Content (% of Dry Weight) | Reference |

| Leucojum aestivum | Bulbs | 0.1 - 0.3 | [2] |

| Narcissus pseudonarcissus cv. Carlton | Bulbs | ~0.22 - 0.33 | [2] |

| Lycoris species | Bulbs | 0.2 - 0.5 | [2] |

| Galanthus nivalis | Bulbs | 0.05 - 0.36 mg/g | [5] |

| Narcissus tazetta | Bulbs | 0.03 - 0.33 mg/g | [5] |

| Zephyranthes candida | Bulbs | 2.41 µg/g |

Note: The concentration of this compound is expected to be significantly lower than that of galanthamine.

Visualizations

Synthesis and Isolation Workflows

Caption: Workflow for the synthesis and isolation of this compound.

Biosynthetic Pathway of Galanthamine

Caption: Simplified biosynthetic pathway of galanthamine and its oxidation.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and isolation of this compound. The detailed protocols and compiled data serve as a foundational resource for researchers in the fields of medicinal chemistry, natural product chemistry, and pharmacology. Further research into optimizing the synthesis and developing more efficient isolation methods from natural sources will be crucial for advancing the study of this and other minor Amaryllidaceae alkaloids and their potential therapeutic applications.

References

- 1. Comparative Analysis of Amaryllidaceae Alkaloids from Three Lycoris Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological Investigation of Amaryllidaceae Alkaloid Extracts from the Bulbs of Pancratium trianthum Collected in the Senegalese Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Pharmacokinetics and Bioavailability of Galanthamine N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanthamine, a well-established acetylcholinesterase inhibitor and allosteric modulator of nicotinic acetylcholine receptors, is a cornerstone in the symptomatic treatment of Alzheimer's disease. Its clinical efficacy is intricately linked to its pharmacokinetic and metabolic profile. A key metabolite in the biotransformation of galanthamine is Galanthamine N-Oxide. This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics, bioavailability, and relevant experimental protocols associated with this compound.

Metabolic Pathway of Galanthamine to this compound

Galanthamine undergoes hepatic metabolism primarily through the cytochrome P450 (CYP) enzyme system. The formation of this compound is specifically mediated by the CYP3A4 isoenzyme through N-oxidation.[1] This metabolic pathway is one of several routes for galanthamine biotransformation, which also include O-demethylation (via CYP2D6), N-demethylation, and glucuronidation.[1][2]

The extent of N-oxidation can be influenced by individual variations in CYP enzyme activity. Notably, in individuals who are poor metabolizers for the CYP2D6 enzyme, a greater proportion of galanthamine is shunted towards other metabolic pathways, leading to a correspondingly higher urinary excretion of unchanged galanthamine and its N-oxide metabolite.[1][2]

References

In Vitro and In Vivo Stability of Galanthamine N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galanthamine N-oxide is a primary metabolite of galanthamine, a well-established acetylcholinesterase inhibitor used in the management of Alzheimer's disease. The stability of this N-oxide metabolite is a critical factor in understanding the overall pharmacokinetic and pharmacodynamic profile of its parent drug. This technical guide provides a comprehensive overview of the current knowledge regarding the in vitro and in vivo stability of this compound. It details the metabolic pathways leading to its formation and explores the potential for its conversion back to the active parent compound. While specific quantitative stability data for this compound is limited in publicly available literature, this guide furnishes detailed, generalized experimental protocols for assessing its stability in various biological matrices. Furthermore, it includes visualizations of key experimental workflows to aid researchers in designing and executing studies to fill the existing data gaps.

Introduction to this compound

This compound is a product of the phase I metabolism of galantamine. This biotransformation occurs primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4[1]. As a metabolite, its stability and potential for further conversion are crucial for determining the duration of action and overall exposure to the active principle, galantamine. The chemical structure of this compound features an N-O bond, which can be susceptible to enzymatic and chemical reduction, potentially regenerating the parent tertiary amine, galantamine. This characteristic suggests that this compound could act as a prodrug, with its stability and conversion rate influencing the therapeutic window of galantamine.

In Vitro Stability of this compound

The in vitro stability of this compound is a key parameter for predicting its behavior in vivo. Stability assessments in matrices such as plasma, liver microsomes, and hepatocytes can provide valuable data on its intrinsic clearance and potential for bioconversion.

Chemical Stability

In its solid form, this compound has been reported to be stable for at least four years when stored at -20°C. Studies on the forced degradation of galantamine hydrobromide have shown that N-oxidation is a primary degradation pathway under oxidative conditions[2][3]. This suggests that the N-oxide form is a stable endpoint under such stress conditions.

Metabolic Stability in Liver Microsomes

Table 1: Published In Vitro Metabolic Stability Data for Galanthamine (Parent Drug) in Rat Liver Microsomes

| Compound | Species | t1/2 (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |

| Galanthamine | Rat | < 30 (unstable) | Not specified | [5] |

Note: This table provides data for the parent drug as a reference point due to the absence of specific published data for this compound.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol outlines a general procedure for determining the metabolic stability of a test compound, such as this compound, using liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in human or rat liver microsomes.

Materials:

-

This compound

-

Pooled liver microsomes (human or rat)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

Internal standard for analytical quantification

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer.

-

Prepare the NADPH regenerating system in phosphate buffer.

-

Thaw the liver microsomes on ice.

-

-

Incubation:

-

In a microcentrifuge tube or 96-well plate, combine the liver microsomes and phosphate buffer.

-

Add the working solution of this compound to the microsomal suspension and pre-incubate at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C with gentle shaking.

-

At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Termination and Sample Preparation:

-

Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to the collected aliquots.

-

Vortex the samples to precipitate the proteins.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the concentration of the remaining this compound in each sample using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression line.

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

-

Visualization of In Vitro Stability Workflow

Caption: Workflow for the in vitro microsomal stability assay.

In Vivo Stability and Pharmacokinetics of this compound

The in vivo stability of this compound is influenced by its distribution, metabolism, and excretion. A key aspect of its in vivo profile is the potential for bioreduction back to the pharmacologically active galantamine.

This compound as a Metabolite

Following oral administration of galantamine to rats, dogs, and humans, galantamine N-oxide is one of the major metabolites recovered in urine[6]. The extent of its formation can be influenced by an individual's CYP2D6 metabolizer status, with poor metabolizers showing a higher urinary excretion of unchanged galantamine and its N-oxide compared to extensive metabolizers[6].

Potential for In Vivo Reduction

The reduction of tertiary amine N-oxides to their corresponding amines is a known metabolic pathway that can occur in vivo. This process is often mediated by reductases present in various tissues, including the liver and gut microbiota. While direct evidence for the in vivo reduction of this compound to galantamine is not extensively documented, the general principle of N-oxide reduction suggests this is a plausible pathway. Such a conversion would effectively make galantamine N-oxide a prodrug of galantamine.

Table 2: Pharmacokinetic Parameters of Galanthamine in Rats (for reference)

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Intravenous | 2.5 | - | - | 3.5 (male), 5.1 (female) | - | - | [7] |

| Oral | 2.5 | ~1000 | ~0.5 | - | - | 77 | [7] |

| Oral | Single dose | - | - | 0.67 - 0.83 | - | ~65 | [8] |

Note: This table provides pharmacokinetic data for the parent drug, Galanthamine, in rats. Specific pharmacokinetic data for intravenously or orally administered this compound is not currently available in the cited literature.

Experimental Protocol: In Vivo Pharmacokinetic Study

This protocol provides a general framework for conducting an in vivo pharmacokinetic study of galantamine N-oxide in a rodent model.

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t½, clearance, and volume of distribution) of this compound and to quantify its conversion to Galanthamine following intravenous administration in rats.

Materials:

-

This compound (sterile formulation for injection)

-

Sprague-Dawley rats (or other suitable strain)

-

Vehicle for drug formulation (e.g., saline)

-

Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)

-

Centrifuge

-

Freezer for sample storage (-80°C)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimation and Dosing:

-

Acclimate animals to the housing conditions for at least one week.

-

Fast animals overnight before dosing (with free access to water).

-

Administer a single intravenous (e.g., via tail vein) dose of this compound at a predetermined concentration.

-

-

Blood Sampling:

-

Collect blood samples at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

Process blood samples by centrifugation to obtain plasma.

-

-

Sample Storage and Preparation:

-

Store plasma samples at -80°C until analysis.

-

For analysis, thaw plasma samples and perform protein precipitation or liquid-liquid extraction to isolate the analytes (this compound and Galanthamine).

-

-

LC-MS/MS Analysis:

-

Quantify the concentrations of both this compound and Galanthamine in the plasma samples using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration-time curves for both this compound and the formed Galanthamine.

-

Use pharmacokinetic software to calculate the relevant parameters (Cmax, Tmax, AUC, t½, etc.) for both compounds using non-compartmental analysis.

-

The extent of conversion can be estimated by comparing the AUC of the formed Galanthamine to the AUC of this compound.

-

Visualization of In Vivo Pharmacokinetic Study Workflow

Caption: Workflow for an in vivo pharmacokinetic study.

Discussion and Future Directions

The stability of this compound is a multifaceted issue encompassing its resistance to chemical degradation, its susceptibility to metabolic enzymes, and its potential to act as a prodrug through in vivo reduction. While it is established as a significant metabolite of galantamine, a clear, quantitative understanding of its own stability and pharmacokinetic profile is lacking. The experimental protocols and workflows provided in this guide offer a roadmap for researchers to generate this crucial data.

Future research should focus on:

-

Quantitative in vitro stability studies: Determining the half-life and intrinsic clearance of this compound in human and animal liver microsomes, S9 fractions, and hepatocytes.

-

Plasma stability assays: Assessing the stability of this compound in plasma from various species to understand its potential for degradation in systemic circulation.

-

Definitive in vivo pharmacokinetic studies: Administering galantamine N-oxide directly to animal models to characterize its absorption, distribution, metabolism, and excretion, with a particular focus on quantifying its conversion back to galantamine.

-

Identification of reductases: Investigating the specific enzymes responsible for the reduction of galantamine N-oxide to galantamine.

A thorough understanding of the stability and bioconversion of galantamine N-oxide will provide a more complete picture of the overall pharmacology of galantamine and could inform the development of novel prodrug strategies for improved therapeutic outcomes in the treatment of Alzheimer's disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. soc.chim.it [soc.chim.it]

Galanthamine N-Oxide: A Technical Whitepaper on its Potential as a Neuroprotective Agent

For: Researchers, Scientists, and Drug Development Professionals

Abstract This document provides a comprehensive technical overview of Galanthamine N-Oxide and its potential as a neuroprotective agent. This compound is an active metabolite of galantamine, a well-established drug used for the symptomatic treatment of Alzheimer's disease. While research on the N-oxide is nascent, initial findings indicate it possesses intrinsic biological activity, including acetylcholinesterase (AChE) inhibition and direct cytoprotective effects. This whitepaper synthesizes the available data on this compound and extrapolates its potential by examining the extensively documented neuroprotective mechanisms of its parent compound. These mechanisms include the allosteric modulation of nicotinic acetylcholine receptors (nAChRs), attenuation of oxidative stress, suppression of neuroinflammation, and inhibition of apoptotic pathways. We present quantitative data in structured tables, detail key experimental protocols, and provide visualizations of critical signaling pathways to offer a foundational resource for researchers exploring the therapeutic promise of this compound.

Introduction

Neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease, and amyotrophic lateral sclerosis represent a significant and growing global health burden. A key pathological feature shared across many of these disorders is the progressive loss of neuronal structure and function. Consequently, the development of effective neuroprotective agents that can slow or halt this degenerative process is a paramount goal in modern neuroscience and drug development.

Galanthamine is a tertiary alkaloid, originally isolated from plants of the Amaryllidaceae family, and is clinically approved for the treatment of mild to moderate AD. Its therapeutic effect has been primarily attributed to a dual mechanism of action: competitive and reversible inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α7 subtypes.[1] This modulation enhances cholinergic neurotransmission, which is crucial for cognitive processes.[1]

Upon administration, galantamine is metabolized in the liver, primarily by the CYP3A4 enzyme, to form this compound.[1] This N-oxide is not merely an inactive byproduct; it is an active metabolite that has been shown to inhibit AChE and exert direct neuroprotective effects.[2] Given that the parent compound exhibits a robust and multifaceted neuroprotective profile beyond its primary cholinergic actions, there is a strong rationale for investigating its N-oxide metabolite as a potential neuroprotective agent in its own right. This paper will explore the direct evidence supporting this compound's activity and build a case for its broader potential based on the well-documented properties of galantamine.

Core Neuroprotective Mechanisms

The neuroprotective potential of this compound can be understood through both direct evidence and the extensive research conducted on its parent compound, galantamine.

Direct Evidence for this compound Activity

Limited but significant studies have directly assessed the biological activity of this compound.

-

Acetylcholinesterase (AChE) Inhibition : this compound is an inhibitor of AChE, with an EC50 of 26.2 µM for the eel enzyme in vitro.[2] While this potency is less than that of galantamine, it confirms that the metabolite retains activity at the primary target for symptomatic AD treatment.

-

Direct Cytoprotection : In a key in vitro study, this compound demonstrated a direct neuroprotective effect. At a concentration of 6.25 µM, it significantly decreased cell death induced by cobalt chloride in the human neuroblastoma SH-SY5Y cell line.[2] This finding is crucial as it suggests a protective mechanism independent of AChE inhibition.

Inferred Mechanisms from Galantamine (Parent Compound)

The diverse neuroprotective activities of galantamine provide a strong foundation for hypothesizing the broader potential of its N-oxide metabolite.

-

Modulation of Nicotinic Acetylcholine Receptors (nAChRs) : Galantamine is a potent allosteric modulator of nAChRs, especially the α7 subtype, which is deeply implicated in neuroprotection.[3] Activation of α7 nAChRs can protect neurons from β-amyloid (Aβ) and glutamate-induced toxicity, suggesting a disease-modifying potential.[3][4] This modulation triggers downstream signaling cascades that suppress apoptosis and promote cell survival.

-

Attenuation of Oxidative Stress : Galantamine has demonstrated significant antioxidant properties in multiple experimental models. It protects neuronal cells from hydrogen peroxide (H₂O₂)-induced injury by reducing reactive oxygen species (ROS) production by up to 50% and preserving mitochondrial membrane potential.[5] In clinical settings, galantamine treatment has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), while decreasing lipid peroxidation.[6][7]

-

Anti-Inflammatory Action : Neuroinflammation is a critical component of neurodegeneration. Galantamine exerts potent anti-inflammatory effects by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[8][9] This action is mediated, in part, through the cholinergic anti-inflammatory pathway, which involves the activation of α7 nAChRs and subsequent inhibition of the NF-κB signaling cascade.[8][10]

-

Inhibition of Apoptotic Pathways : Galantamine protects neurons from Aβ-induced apoptosis by intervening at multiple points in the cell death cascade. It prevents mitochondrial dysfunction, reduces intracellular calcium elevation, and inhibits the release of cytochrome c.[11] Furthermore, it favorably modulates the Bcl-2/Bax ratio and suppresses the activation of key executioner enzymes like caspase-3, caspase-9, and caspase-12, which are involved in both mitochondrial and endoplasmic reticulum (ER) stress-mediated apoptosis.[11]

-

Enhancement of Autophagy : By activating the JNK signaling pathway and inhibiting the Akt pathway, galantamine promotes autophagosome biogenesis.[12] This process is critical for clearing toxic, aggregated proteins such as Aβ. The α7nAChR has been identified as a cargo carrier that binds to the autophagosomal marker LC3, facilitating the sequestration and degradation of Aβ.[12]

-

Protection Against Glutamatergic Excitotoxicity : Overstimulation of NMDA receptors by glutamate is a major cause of neuronal death in acute and chronic neurological disorders. Galantamine fully reverses NMDA-induced toxicity in cortical neurons, an effect that is dependent on the activation of α7 and α4β2 nAChRs.[4] It also acts synergistically with the NMDA receptor antagonist memantine, suggesting a powerful combination for neuroprotection.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies, providing a basis for comparing the neuroprotective efficacy of this compound and its parent compound.

Table 1: In Vitro Neuroprotective Effects of this compound

| Compound | Model System | Insult | Concentration | Effect | Reference |

|---|---|---|---|---|---|

| This compound | Eel AChE | - | EC50: 26.2 µM | AChE Inhibition | [2] |

| This compound | SH-SY5Y neuroblastoma cells | Cobalt Chloride | 6.25 µM | Decreased cell death |[2] |

Table 2: In Vitro Neuroprotective Effects of Galantamine (Parent Compound)

| Model System | Insult | Concentration | Effect | Reference |

|---|---|---|---|---|

| Rat Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | 15 µM | Reduced cell death to near-control levels | [10][13] |

| SK-N-SH cells | Hydrogen Peroxide (H₂O₂) | - | Reduced ROS production by up to 50% | [5] |

| PC12 cells | Amyloid-β (Aβ₂₅₋₃₅) | 10 µM | Significantly reduced apoptosis | [11] |

| Primary Rat Cortical Neurons | NMDA | IC50: 1.44 µM | Inhibition of NMDA-induced toxicity (LDH assay) | [4] |

| Primary Rat Cortical Neurons | NMDA | IC50: 1.48 µM | Inhibition of NMDA-induced toxicity (MTT assay) | [4] |

| Primary Rat Cortical Neurons | NMDA | 5 µM | Complete reversal of NMDA-induced toxicity |[4] |

Table 3: In Vivo / Clinical Anti-inflammatory & Antioxidant Effects of Galantamine

| Study Population | Treatment | Duration | Key Findings | Reference |

|---|---|---|---|---|

| Mice | Galantamine (4 mg/kg) + LPS | 14 days | Prevented LPS-induced ↑ in IL-1β, IL-6, TNF-α, and NF-κB p65 | [8] |

| Patients with Metabolic Syndrome | Galantamine (8-16 mg/day) | 12 weeks | ↑ SOD & CAT activity; ↓ lipid peroxidation (TBARS) & nitrite levels | [6][7] |

| Obese African Americans | Galantamine (16 mg, single dose) | Acute | ↓ lipid-induced IL-6 and TNF-α levels |[14] |

Signaling Pathways and Visualizations

The neuroprotective effects of the galantamine family of compounds are mediated by complex intracellular signaling pathways. The following diagrams, rendered in DOT language, illustrate these key networks.

Caption: Galanthamine neuroprotection in ischemia.

Caption: Galanthamine's action against Aβ toxicity.

Caption: Workflow for OGD neuroprotection assay.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. Below are summarized protocols for key experiments cited in the literature on galantamine and its derivatives.

Protocol 1: Assessment of Neuroprotection against Cobalt Chloride-Induced Cell Death

-

Objective : To determine the direct cytoprotective effect of this compound against chemical hypoxia.

-

Cell Line : Human neuroblastoma SH-SY5Y cells.

-

Methodology :

-

Cell Culture : Culture SH-SY5Y cells in standard medium (e.g., DMEM/F12 supplemented with 10% FBS and antibiotics) at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment : Seed cells in 96-well plates. Pre-treat cells with varying concentrations of this compound (e.g., 1-10 µM, including a 6.25 µM dose) for a specified period (e.g., 2 hours).

-

Induction of Injury : Introduce the chemical hypoxia-inducing agent, cobalt chloride (CoCl₂), at a pre-determined toxic concentration (e.g., 300-500 µM) to the wells (excluding negative controls).

-

Incubation : Incubate cells for 24 hours under standard culture conditions.

-

Assessment of Cell Viability : Quantify cell death/viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by measuring lactate dehydrogenase (LDH) release into the culture medium, an indicator of membrane damage.

-

-

Reference : Adapted from methodology implied by Li et al. and the Cayman Chemical datasheet.[2]

Protocol 2: Assessment of Neuroprotection in an Oxygen-Glucose Deprivation (OGD) Model

-

Objective : To evaluate the protective effect of a compound against ischemia-reperfusion-like injury in an ex vivo model.

-

Model System : Acute rat hippocampal slices (350-400 µm thickness).

-

Methodology :

-

Slice Preparation : Prepare hippocampal slices from adult rats using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Pre-incubation : Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour. Subsequently, transfer slices to an incubation chamber and pre-treat with the test compound (e.g., 15 µM galantamine) or vehicle for 30 minutes.

-

OGD Induction : Induce ischemic conditions by transferring slices to a glucose-free aCSF saturated with 95% N₂ / 5% CO₂ for a defined period (e.g., 30 minutes).

-

Reoxygenation : Return slices to standard oxygenated and glucose-containing aCSF to simulate reperfusion. Collect medium samples at various time points (e.g., 0, 60, 120, 180 minutes) post-OGD.

-

Damage Assessment : Quantify neuronal damage by measuring the activity of LDH released into the aCSF from damaged cells. Express results as a percentage of total LDH (determined after lysing the slices).

-

-

Reference : Adapted from protocols described by Tovar et al. and Lorrio et al.[10][13][15]

Protocol 3: Evaluation of Anti-Apoptotic Effects against Aβ Toxicity

-

Objective : To determine if a compound can protect neuronal cells from apoptosis induced by amyloid-beta peptide.

-

Cell Line : PC12 cells or SH-SY5Y cells.

-

Methodology :

-

Cell Culture and Treatment : Culture cells to ~70% confluency. Pre-treat with the test compound (e.g., 10 µM galantamine) for 24 hours.

-

Aβ Preparation : Prepare aggregated Aβ₂₅₋₃₅ or Aβ₁₋₄₂ by incubating the peptide at 37°C for several days.

-

Induction of Apoptosis : Expose the pre-treated cells to a toxic concentration of aggregated Aβ (e.g., 20 µM) for an additional 24-48 hours.

-

Apoptosis Assessment :

-

Cell Viability : Measure using MTT or LDH assays.

-

Caspase Activity : Measure the activity of caspase-3, -9, and/or -12 using colorimetric or fluorometric substrate assays.

-

Mitochondrial Membrane Potential (ΔΨm) : Assess using fluorescent dyes like JC-1 or TMRM via flow cytometry or fluorescence microscopy.

-

Western Blotting : Analyze the expression levels of key apoptotic proteins, including Bcl-2, Bax, and cleaved caspase-3.

-

-

-

Reference : Adapted from protocols described by Wang et al. and others.[11][16]

Discussion and Future Directions

The evidence strongly supports galantamine as a multi-target neuroprotective agent, with actions extending well beyond its established role as a cognitive enhancer. Its ability to mitigate oxidative stress, neuroinflammation, excitotoxicity, and apoptosis places it among a unique class of drugs with potential disease-modifying effects.

The critical finding that its active metabolite, this compound, also demonstrates direct AChE inhibition and cytoprotective properties is highly significant.[2] This opens a new avenue of investigation. The N-oxide may contribute to the overall therapeutic profile of galantamine in vivo, and it warrants dedicated study as a standalone neuroprotective candidate.

Key questions for future research include:

-

Does this compound act as an allosteric modulator of nAChRs, particularly the α7 subtype?

-

What is the full antioxidant and anti-inflammatory profile of this compound compared to its parent compound?

-

Can this compound protect against Aβ and glutamate-induced toxicity in vitro?

-

What are the comparative pharmacokinetics and blood-brain barrier permeability of this compound versus galantamine?

Answering these questions will be crucial in determining if this compound can be developed as a next-generation neuroprotective therapeutic with a potentially optimized efficacy and safety profile.

Conclusion

This compound is an active metabolite of galantamine that exhibits direct neuroprotective and acetylcholinesterase inhibitory activities. While research into this specific compound is in its early stages, the extensive and robust neuroprotective data available for the parent compound provides a compelling rationale for its further investigation. The multifaceted mechanisms of galantamine—spanning nAChR modulation, anti-inflammatory, antioxidant, and anti-apoptotic effects—establish a powerful precedent. This compound represents a promising lead for the development of novel therapies aimed at slowing or preventing the progression of devastating neurodegenerative diseases. Further focused research is essential to fully elucidate its therapeutic potential.

References

- 1. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Indicators of neuroprotection with galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidative properties of galantamine on neuronal damage induced by hydrogen peroxide in SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medrxiv.org [medrxiv.org]

- 7. The Cholinergic Drug Galantamine Alleviates Oxidative Stress Alongside Anti-inflammatory and Cardio-Metabolic Effects in Subjects With the Metabolic Syndrome in a Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Galantamine elicits neuroprotection by inhibiting iNOS, NADPH oxidase and ROS in hippocampal slices stressed with anoxia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protective effects of galantamine against Abeta-induced PC12 cell apoptosis by preventing mitochondrial dysfunction and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Galantamine Inhibits Aβ1–42-Induced Neurotoxicity by Enhancing α7nAChR Expression as a Cargo Carrier for LC3 Binding and Aβ1–42 Engulfment During Autophagic Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. docta.ucm.es [docta.ucm.es]

- 14. Enhanced parasympathetic cholinergic activity with galantamine inhibited lipid-induced oxidative stress in obese African Americans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. joseroda.com [joseroda.com]

- 16. Galanthamine decreases genotoxicity and cell death induced by β-amyloid peptide in SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetylcholinesterase Inhibitory Activity of Galanthamine N-Oxide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanthamine N-oxide, an oxidized metabolite of the well-established acetylcholinesterase (AChE) inhibitor galanthamine, has garnered interest for its potential role in cholinergic neurotransmission. Understanding its interaction with acetylcholinesterase is crucial for elucidating its pharmacological profile and therapeutic potential. This technical guide provides a comprehensive overview of the available data on the acetylcholinesterase inhibitory activity of this compound, including quantitative data, a detailed description of the likely experimental protocol, and a comparative analysis with its parent compound, galanthamine.

Quantitative Data Summary

The primary quantitative measure of this compound's potency as an acetylcholinesterase inhibitor is its half-maximal effective concentration (EC50). Multiple sources have reported a consistent EC50 value against acetylcholinesterase from the electric eel (Electrophorus electricus).

Table 1: Acetylcholinesterase Inhibitory Activity of this compound

| Compound | Enzyme Source | Parameter | Value | Reference(s) |

| This compound | Electric Eel (Electrophorus electricus) | EC50 | 26.2 µM | [Source 1, Source 2] |

| This compound | Electric Eel (Electrophorus electricus) | EC50 | 2.6 x 10⁻⁵ M (26 µM) | [Source 6] |

It has been noted that this compound is approximately five times less potent than its parent compound, galanthamine.[1]

Comparative Data: Galanthamine

For contextual understanding, the acetylcholinesterase inhibitory activity of the parent compound, galanthamine, is presented below. It is important to note that the inhibitory constants (Ki) for galanthamine have been determined in various species.

Table 2: Acetylcholinesterase Inhibitory Activity of Galanthamine

| Enzyme Source | Parameter | Value | Reference(s) |

| Rat Brain | Ki | 7.1 µg/g | [2] |

| Mouse Brain | Ki | 8.3 µg/g | [2] |

| Rabbit Brain | Ki | 19.1 µg/g | [2] |

Note: Direct comparison of EC50 and Ki values should be made with caution as they represent different aspects of enzyme inhibition and may be determined under varying experimental conditions.

Experimental Protocols

While specific, detailed experimental protocols for the determination of this compound's AChE inhibitory activity are not extensively published, the most probable methodology is the widely adopted Ellman's method . This spectrophotometric assay is the standard for measuring AChE activity and its inhibition.

Principle of Ellman's Method

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATC) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to the AChE activity. The presence of an inhibitor, such as this compound, will decrease the rate of this colorimetric reaction.

Probable Experimental Workflow

The following workflow outlines the likely steps involved in assessing the AChE inhibitory activity of this compound.

Caption: Probable experimental workflow for AChE inhibition assay.

Key Experimental Parameters (Hypothetical)

Based on standard protocols, the following parameters would likely be employed:

-

Enzyme: Acetylcholinesterase from Electrophorus electricus (electric eel).

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Detection: Spectrophotometer at 412 nm.

-

Temperature: Controlled, typically 25°C or 37°C.

-

Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action and Signaling Pathways

Currently, there is a lack of detailed published information regarding the specific kinetic mechanism of acetylcholinesterase inhibition by this compound (e.g., competitive, non-competitive, or mixed inhibition). Furthermore, no complex signaling pathways involving this compound's interaction with AChE have been elucidated that would necessitate a visual diagram. The primary mechanism is understood to be the direct inhibition of the enzyme's active site, reducing the hydrolysis of acetylcholine.

For comparative purposes, the interaction of the parent compound, galanthamine, with acetylcholinesterase is well-characterized and involves a reversible, competitive inhibition mechanism.

Caption: Simplified competitive inhibition model for this compound.

Conclusion

This compound demonstrates inhibitory activity against acetylcholinesterase, with a consistently reported EC50 value of approximately 26 µM against the enzyme from electric eel. While this indicates a moderate potency, it is notably less than its parent compound, galanthamine. A significant gap in the current scientific literature exists regarding the detailed kinetic parameters (Ki, Vmax, Km) and a comprehensive experimental protocol specifically for this compound. Future research should focus on conducting detailed enzyme kinetic studies to fully characterize its inhibitory mechanism. Such data would be invaluable for a more complete understanding of its pharmacological profile and potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Galantamine N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanthamine, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease, undergoes several metabolic transformations in vivo. One of the major metabolic pathways is N-oxidation, leading to the formation of Galanthamine N-Oxide.[1] Accurate and precise quantification of this metabolite is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the analytical quantification of this compound in biological matrices.

Metabolic Pathway of Galanthamine

Galanthamine is metabolized in the liver primarily by cytochrome P450 enzymes. The formation of this compound is attributed to CYP3A4.[2] Other significant metabolic routes include O-demethylation (mediated by CYP2D6), N-demethylation, glucuronidation, and epimerization.[1]

Analytical Methods for Quantification

Several analytical techniques have been developed for the quantification of galantamine and its metabolites, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent and robust methods.

General Experimental Workflow

The general workflow for the quantification of this compound from biological samples involves sample preparation, chromatographic separation, detection, and data analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC methods coupled with UV or fluorescence detection can be employed for the quantification of this compound, particularly at higher concentrations.

Sample Preparation: Solid-Phase Extraction (SPE)

A mixed-mode solid-phase extraction is effective for purifying galantamine and its metabolites from plasma and tissue homogenates.[3]

Protocol:

-

Condition a mixed-mode SPE cartridge (e.g., Waters Oasis MCX) with methanol followed by water.

-

Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analytes with an appropriate solvent mixture (e.g., methanol containing a small percentage of ammonium hydroxide).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

Chromatographic Conditions

Table 1: HPLC Method Parameters for Galanthamine and its Metabolites

| Parameter | Condition |

| Column | Discovery HS F5 (150 mm × 4.6 mm, 5 µm)[3] |

| Mobile Phase | Gradient elution with a mixture of a buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile/methanol) |

| Flow Rate | 1 mL/min[3] |

| Column Temperature | 40°C[3] |

| Injection Volume | 4 µL[3] |

| Detection | UV photodiode-array or Fluorescence (λex = 280 nm, λem = 310 nm)[3] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the quantification of this compound, especially at low concentrations typically found in biological matrices.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a common and effective method for extracting galantamine and its metabolites from plasma.[4]

Protocol:

-

To a volume of plasma (e.g., 100 µL), add an internal standard.

-

Alkalinize the sample with a suitable base (e.g., NaOH).

-

Add an extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).

-

Vortex the mixture and then centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 2: LC-MS/MS Method Parameters for this compound

| Parameter | Condition |

| Chromatography | Reversed-phase (e.g., C18 column) |

| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous formic or acetic acid and acetonitrile or methanol.[5] |

| Flow Rate | 0.2 - 0.6 mL/min |

| Ionization | Electrospray Ionization (ESI), positive mode[3][5] |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 304 [M+H]+[3] |

| Product Ions (m/z) | 231, 213[3] |

| Internal Standard | Isotopically labeled Galantamine or a structurally similar compound (e.g., codeine, glimepiride).[2][3] |

Method Validation and Quantitative Data Summary

A summary of validation parameters from a representative LC-MS/MS method for galantamine is presented below. Similar validation should be performed for this compound.

Table 3: Summary of Quantitative Data for a Representative LC-MS/MS Method

| Parameter | Result |

| Linearity Range | 0.12 - 525 ng/mL[5] |

| Lower Limit of Quantification (LLOQ) | 0.12 ng/mL[5] |

| Intra-day Precision (%RSD) | 4.73 - 11.7%[5] |

| Inter-day Precision (%RSD) | 5.83 - 8.64%[5] |

| Accuracy (% Recovery) | Within 85-115% |

Conclusion

The choice of analytical method for the quantification of this compound depends on the required sensitivity, the nature of the biological matrix, and the available instrumentation. For high sensitivity and selectivity, LC-MS/MS is the method of choice. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for the quantification of this compound.

References

- 1. The metabolism and excretion of galantamine in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. holcapek.upce.cz [holcapek.upce.cz]

- 4. researchgate.net [researchgate.net]

- 5. Highly sensitive LC-MS/MS method for determination of galantamine in rat plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Galanthamine N-Oxide in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Galanthamine N-Oxide, a primary metabolite of Galanthamine, in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. This method is suitable for pharmacokinetic studies and drug metabolism research in academic and pharmaceutical laboratories.

Introduction

Galanthamine is a well-established acetylcholinesterase inhibitor used for the treatment of mild to moderate Alzheimer's disease. The metabolism of Galanthamine is primarily mediated by cytochrome P450 enzymes, with CYP3A4 being responsible for the formation of this compound[1]. Accurate measurement of this metabolite in plasma is crucial for understanding the complete pharmacokinetic profile of Galanthamine. N-Oxide metabolites can be prone to instability, potentially reverting to the parent drug during sample collection, processing, and analysis[2]. This protocol is designed to mitigate such issues by providing a rapid and effective workflow from sample preparation to detection.

The method utilizes Multiple Reaction Monitoring (MRM) for selective and sensitive detection. The characteristic fragmentation of N-Oxide compounds involves a neutral loss of the oxygen atom ([M+H]+ → [M+H-16]+)[3]. This principle is used to establish a specific MRM transition for this compound.

Experimental Protocol

Materials and Reagents

-

Analytes: this compound reference standard, Galantamine-d3 (Internal Standard, IS).

-

Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Dichloromethane (Analytical grade), Formic Acid (LC-MS grade).

-

Reagents: Ammonium Formate (LC-MS grade), Deionized Water (18 MΩ·cm).

-

Biological Matrix: Drug-free human plasma (K2-EDTA).

Instrument and Conditions

Liquid Chromatography (LC) System:

-

Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

LC Gradient:

Time (min) % Mobile Phase B 0.0 5 0.5 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |

Mass Spectrometry (MS) System:

-

Instrument: Triple Quadrupole Mass Spectrometer.

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Ion Source Temperature: 500°C.

-

IonSpray Voltage: 5500 V.

-

Curtain Gas: 35 psi.

-

Collision Gas (CAD): Medium.

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Use This compound 304.1 288.1 150 Quantifier This compound 304.1 213.1 100 Qualifier | Galantamine-d3 (IS) | 291.2 | 213.1 | 150 | Quantifier |

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Galantamine-d3 in methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards (e.g., 0.5 - 500 ng/mL). Prepare quality control (QC) samples at low, medium, and high concentrations.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Galantamine-d3 stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the IS Working Solution (100 ng/mL Galantamine-d3) and vortex briefly.

-

Add 500 µL of Dichloromethane.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the lower organic layer (~450 µL) to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of Mobile Phase A.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Note on Stability: To minimize the potential degradation of this compound back to Galantamine, process samples promptly and avoid exposure to high temperatures or strongly acidic/basic conditions[2].

Data and Performance Characteristics

The following tables summarize the expected performance characteristics of the method based on typical validation requirements from regulatory guidelines.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

|---|

| this compound | 0.5 - 500 | Linear, 1/x² weighting | > 0.995 |

Table 2: Accuracy and Precision (Intra- and Inter-Day)

| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |

|---|---|---|---|---|---|

| LLOQ | 0.5 | < 20 | 80 - 120 | < 20 | 80 - 120 |

| Low (LQC) | 1.5 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Medium (MQC) | 75 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High (HQC) | 400 | < 15 | 85 - 115 | < 15 | 85 - 115 |

(Data are representative of typical acceptance criteria)

Table 3: Matrix Effect and Recovery

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| Low (LQC) | 1.5 | 85 - 95 | 90 - 110 |

| High (HQC) | 400 | 85 - 95 | 90 - 110 |

(Data are representative of typical acceptance criteria)

Workflow Visualization

Caption: LC-MS/MS workflow for this compound analysis.

References

Application Notes and Protocols for Studying Galanthamine N-Oxide Neuroprotection in Animal Models

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Galanthamine, an acetylcholinesterase inhibitor and allosteric modulator of nicotinic acetylcholine receptors (nAChRs), is an established treatment for Alzheimer's disease.[1] Its neuroprotective properties are a subject of ongoing research, with potential applications in a wider range of neurodegenerative conditions. Galanthamine N-oxide is a primary metabolite of galanthamine. While in vitro studies suggest it possesses acetylcholinesterase inhibitory activity and may offer neuroprotection, there is a notable lack of in vivo research specifically investigating the neuroprotective effects of this compound in animal models.

These application notes and protocols therefore focus on established animal models used to study the neuroprotective effects of the parent compound, galanthamine. These models and methodologies can be adapted for the investigation of this compound, providing a foundational framework for its preclinical evaluation. The protocols detailed below are for inducing neurodegenerative conditions that mimic aspects of human diseases, allowing for the assessment of the therapeutic potential of compounds like galanthamine and its metabolites.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the neuroprotective effects of galanthamine in various animal and in vitro models. This data provides a reference for dose selection and expected outcomes when designing experiments for this compound.

Table 1: In Vivo Animal Models of Neurodegeneration

| Animal Model | Neurotoxic Agent/Method | Galanthamine Dosage & Route | Treatment Duration | Key Neuroprotective Outcomes |

| Mouse | Scopolamine (2 mg/kg, i.p.) | 3 mg/kg, p.o. | 14 days | Improved short-term memory, reduced acetylcholinesterase activity, decreased pro-inflammatory and oxidative stress markers.[2] |

| Mouse | Lipopolysaccharide (LPS) (i.c.v.) | 4 mg/kg, i.p. | 14 days (pretreatment) | Prevented cognitive deficits, inhibited gliosis, reduced neuroinflammation (decreased NF-κB p65, IL-1β, IL-6, TNF-α), and ameliorated loss of synaptic proteins.[3][4] |

| Rat | Doxorubicin (5 mg/kg, i.p.) | 2.5 mg/kg, p.o. | 15 days | Alleviated cognitive dysfunction, reduced neuroinflammation (decreased TNF-α, IL-1β, IL-6). |

| Rat | Soman (90 μg/kg, s.c) | 3 mg/kg | Single dose | Protected against intoxication and death, restored acetylcholinesterase activity, increased expression of neuroprotective genes (nAChRα-7, Bcl-2, Bdnf). |

Table 2: In Vitro Models of Neuronal Damage

| Model | Insult | Galanthamine Concentration | Treatment Duration | Key Neuroprotective Outcomes |

| Rat Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | 5-15 µM | During and after OGD | Significantly reduced neuronal death (LDH release) by approximately 50%.[5][6] |

| Rat Cortical Neurons | NMDA-induced excitotoxicity | 5 µmol/L | Co-treatment | Completely reversed NMDA toxicity. |

| SH-SY5Y Neuroblastoma Cells | Cobalt Chloride | 6.25 µM | Not specified | Decreased cell death. |

Experimental Protocols

Here we provide detailed methodologies for key experiments to study neuroprotection.

Protocol 1: Scopolamine-Induced Amnesia Model in Mice

This model is used to investigate potential therapeutic agents for cognitive impairment. Scopolamine, a muscarinic receptor antagonist, induces transient memory deficits.[7][8]

Materials:

-

Male mice (e.g., C57BL/6)

-

Scopolamine hydrobromide

-

Galanthamine or this compound

-

Vehicle (e.g., saline)

-

Behavioral testing apparatus (e.g., Y-maze, Morris water maze)

Procedure:

-

Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.

-

Drug Administration:

-

Administer galanthamine (e.g., 3 mg/kg, p.o.) or the test compound daily for 14 days.[2]

-

On testing days, administer the compound 60 minutes before the scopolamine injection.

-

-

Induction of Amnesia:

-

Dissolve scopolamine hydrobromide in saline.

-

Administer scopolamine (e.g., 2 mg/kg, i.p.) 30 minutes before behavioral testing.[2]

-

-

Behavioral Assessment:

-

Conduct cognitive tests such as the Y-maze for spatial working memory or the Morris water maze for spatial learning and memory.

-

-

Biochemical Analysis:

-

Following behavioral testing, euthanize the animals and collect brain tissue (hippocampus and cortex).

-

Analyze tissue for acetylcholinesterase activity, markers of oxidative stress (e.g., MDA, SOD), and neuroinflammation (e.g., cytokines).

-

Experimental Workflow for Scopolamine-Induced Amnesia Model

Caption: Workflow for the scopolamine-induced amnesia model in mice.

Protocol 2: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice

This model is used to study the effects of neuroinflammation on cognitive function and the potential of anti-inflammatory compounds.[9]

Materials:

-

Male mice (e.g., C57BL/6)

-

Lipopolysaccharide (LPS) from E. coli

-

Galanthamine or this compound

-

Stereotaxic surgery equipment

-

Behavioral testing apparatus

Procedure:

-

Animal Acclimatization and Pre-treatment:

-

Acclimatize mice for at least one week.

-

Administer galanthamine (e.g., 4 mg/kg, i.p.) or the test compound daily for a pre-treatment period (e.g., 14 days).[4]

-

-

LPS Administration (Intracerebroventricular Injection):

-

Anesthetize the mice.

-

Using a stereotaxic frame, inject LPS (e.g., 1 mg/mL in saline) into the cerebral ventricles.

-

-

Post-Injection Care:

-

Monitor animals for recovery from surgery.

-

-

Behavioral and Biochemical Assessment:

Experimental Workflow for LPS-Induced Neuroinflammation Model

Caption: Workflow for the LPS-induced neuroinflammation model in mice.

Protocol 3: Oxygen-Glucose Deprivation (OGD) in Rat Hippocampal Slices

This in vitro model mimics ischemic conditions and is useful for screening neuroprotective compounds.[10][11]

Materials:

-

Sprague-Dawley rats

-

Vibratome

-

Artificial cerebrospinal fluid (aCSF)

-

OGD medium (glucose-free aCSF)

-

Galanthamine or this compound

-

Incubation chamber with 95% N2 / 5% CO2 supply

-

Lactate dehydrogenase (LDH) assay kit

Procedure:

-

Slice Preparation:

-

Rapidly dissect the hippocampus from the rat brain in ice-cold aCSF.

-

Use a vibratome to prepare coronal slices (e.g., 400 µm thick).

-

-

Pre-incubation:

-

Allow slices to recover in oxygenated aCSF for at least 1 hour.

-

Pre-incubate slices with galanthamine (e.g., 5-15 µM) or the test compound for 30 minutes before OGD.[6]

-

-

Oxygen-Glucose Deprivation:

-

Transfer slices to OGD medium.

-

Place the slices in an incubation chamber saturated with 95% N2 / 5% CO2 for a specified duration (e.g., 30-60 minutes).

-

-

Reperfusion:

-

Return the slices to oxygenated aCSF containing glucose and the test compound.

-

-

Assessment of Cell Death:

-

Collect media samples at different time points during reperfusion.

-

Measure LDH release into the medium as an indicator of cell death.

-

Experimental Workflow for Oxygen-Glucose Deprivation (OGD) Model

Caption: Workflow for the Oxygen-Glucose Deprivation (OGD) model in rat hippocampal slices.

Signaling Pathways in Galanthamine-Mediated Neuroprotection

Galanthamine's neuroprotective effects are primarily mediated through the positive allosteric modulation of α7 nicotinic acetylcholine receptors (α7nAChR).[12][13] This initiates downstream signaling cascades that promote cell survival and reduce inflammation.

Key Signaling Pathways:

-

Anti-inflammatory Pathway: Activation of α7nAChR can inhibit the NF-κB signaling pathway, a key regulator of inflammation.[3] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][4] The JAK2-STAT3 pathway has also been implicated in the anti-inflammatory effects of α7nAChR activation.[14]

-

Pro-survival Pathway: The α7nAChR can also activate the PI3K/Akt signaling pathway.[15] This pathway promotes cell survival by inhibiting apoptosis through the upregulation of anti-apoptotic proteins like Bcl-2.

Signaling Pathway of Galanthamine-Mediated Neuroprotection

Caption: Signaling pathway of galanthamine-mediated neuroprotection via α7nAChR.

Conclusion

The animal models and protocols detailed in this document provide a robust framework for investigating the neuroprotective effects of galanthamine and can be readily adapted for its N-oxide metabolite. A thorough investigation of this compound using these models will be crucial to determine if it contributes to the neuroprotective profile of the parent drug and if it holds promise as a therapeutic agent in its own right. Researchers should consider the pharmacokinetic profile of this compound, including its ability to cross the blood-brain barrier, when designing in vivo studies.[16]

References

- 1. Galantamine Based Novel Acetylcholinesterase Enzyme Inhibitors: A Molecular Modeling Design Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The protective effect of Astaxanthin on scopolamine - induced Alzheimer’s model in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice [pubmed.ncbi.nlm.nih.gov]

- 5. joseroda.com [joseroda.com]

- 6. Galantamine and memantine produce different degrees of neuroprotection in rat hippocampal slices subjected to oxygen-glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective Potential of Phytocompounds in the Treatment of Dementia: The State of Knowledge from the Scopolamine-Induced Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Neuroprotective effect of ranolazine improves behavioral discrepancies in a rat model of scopolamine-induced dementia [frontiersin.org]

- 9. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Galantamine elicits neuroprotection by inhibiting iNOS, NADPH oxidase and ROS in hippocampal slices stressed with anoxia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of neuroprotective effects of nicotine and acetylcholinesterase inhibitors: role of alpha4 and alpha7 receptors in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Application Notes: Galanthamine N-Oxide in Alzheimer's Disease Research Models

Introduction

Galanthamine is a well-established acetylcholinesterase (AChE) inhibitor and allosteric modulator of nicotinic acetylcholine receptors (nAChRs) used for the symptomatic treatment of mild to moderate Alzheimer's disease (AD). Galanthamine N-oxide is the primary metabolite of galanthamine, formed through oxidation by the cytochrome P450 system, particularly CYP3A4 and CYP2D6. While this compound is significantly less potent as an AChE inhibitor compared to its parent compound, its role and utility in AD research models are of growing interest. This document provides detailed protocols and data for the application of this compound in AD research, focusing on its use as a reference metabolite in pharmacokinetic studies and for investigating the broader metabolic profile of galanthamine.

Key Applications

-

Pharmacokinetic (PK) and Metabolism Studies: this compound is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of galanthamine. Its quantification in plasma, urine, and brain tissue helps to determine the metabolic fate of the parent drug.

-

Reference Standard: In clinical and preclinical studies, this compound serves as a critical analytical standard for chromatographic methods (e.g., HPLC, LC-MS/MS) to accurately measure the extent of galanthamine metabolism.

-

Investigating Off-Target Effects: Characterizing the pharmacological activity of this compound, even if weaker, is important to fully understand the therapeutic and potential side-effect profile of galanthamine treatment.

Comparative Pharmacological Data

The following table summarizes the key quantitative data comparing the activity of galanthamine and its N-oxide metabolite.

| Parameter | Galanthamine | This compound | Notes |

| Primary Target | Acetylcholinesterase (AChE) | Acetylcholinesterase (AChE) | Also an allosteric modulator of nAChRs. |

| AChE Inhibition (IC50) | ~ 1-5 µM | Significantly higher (less potent) | The N-oxide form shows markedly reduced activity against AChE. |

| Metabolism | Metabolized to this compound | Considered a metabolic end-product | Primarily formed by CYP3A4 and CYP2D6. |

| Blood-Brain Barrier Permeability | Readily crosses | Limited | The N-oxide is more polar, which may reduce its ability to cross the BBB. |

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in a Mouse Model of AD

This protocol outlines the procedure for administering galanthamine to an Alzheimer's disease mouse model (e.g., 5XFAD or APP/PS1) and subsequently quantifying both galanthamine and this compound in plasma and brain tissue.

1. Materials and Reagents:

-

Galanthamine hydrobromide

-

This compound (as an analytical standard)

-

5XFAD transgenic mice (or other suitable AD model)

-

Vehicle (e.g., sterile saline)

-

Anesthesia (e.g., isoflurane)

-

Blood collection tubes (with anticoagulant, e.g., EDTA)

-